molecular formula C11H18N4O B2467188 (E)-3-(dimethylamino)-2-[(4-methylpiperazino)carbonyl]-2-propenenitrile CAS No. 551930-69-9

(E)-3-(dimethylamino)-2-[(4-methylpiperazino)carbonyl]-2-propenenitrile

Cat. No. B2467188
CAS RN: 551930-69-9
M. Wt: 222.292
InChI Key: QSZQWHUEPNEXSL-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(Dimethylamino)-2-[(4-methylpiperazino)carbonyl]-2-propenenitrile, also known as (E)-3-DAPCN, is a synthetic organic compound with a wide range of applications in scientific research. It is a colorless, odorless solid with a molecular weight of 273.4 g/mol and a boiling point of 188.7 °C. In the laboratory, (E)-3-DAPCN is used as a reagent for the synthesis of a variety of compounds, and is also used in a variety of biochemical and physiological studies.

Scientific Research Applications

Spectroscopic and Conformational Studies

  • Push-Pull Enamines: The spectroscopic properties of push-pull enamines related to (E)-3-(dimethylamino)-2-propenenitrile have been explored. The isomers and conformers of these compounds, including 3-dimethylamino-2-acetyl propenenitrile and 3-dimethylamino-2-methylsulfonyl propenenitrile, were studied using vibrational and NMR spectroscopy and ab initio calculations. This research highlights the structural and electronic properties of these compounds, which are important in the field of organic chemistry (Pigošová et al., 2005).

Synthesis and Reactivity

  • Synthesis of Novel Compounds: Research has been conducted on the synthesis of 2-substituted 3-dimethylamino-2-propenenitrile, leading to various novel compounds like 3-substituted-1H-4-pyrazole carbonitrile. This demonstrates the compound's versatility in synthetic organic chemistry and its potential in creating a variety of novel structures (Abdel-Khalik et al., 2008).

Crystallography and Molecular Structure

  • Molecular Structure Analysis: The molecular structure of compounds like (E)-3-Dimethylamino-1-(1,3-thiazol-2-yl)prop-2-en-1-one, which are structurally similar to the compound , has been studied using crystallography. Such studies reveal detailed insights into the molecular geometry and intermolecular interactions, essential for understanding the chemical behavior and potential applications of these compounds (You, Shi, & Yu, 2012).

Molecular Electronics and Photonics

  • Electron Transfer Studies: Research on dimers of trinuclear ruthenium clusters with 4-(dimethylamino)pyridine as terminal ligands illustrates the application of related compounds in molecular electronics. These studies provide insights into the rates of intramolecular electron transfer, vital for developing molecular electronic devices (Salsman et al., 2006).

Multicomponent Domino Synthesis

  • Domino Reactions: The compound has been used in catalyst-free domino reactions to synthesize novel chromen-4-ones. Such reactions are significant in the field of synthetic organic chemistry for their efficiency and ability to create complex molecules in a single step (Prasanna et al., 2014).

properties

IUPAC Name

(E)-3-(dimethylamino)-2-(4-methylpiperazine-1-carbonyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-13(2)9-10(8-12)11(16)15-6-4-14(3)5-7-15/h9H,4-7H2,1-3H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSZQWHUEPNEXSL-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C(=CN(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C(=O)/C(=C/N(C)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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